![molecular formula C9H20ClNO2 B3043399 (5-Methoxy-5-oxopentyl)trimethylazanium chloride CAS No. 85806-09-3](/img/structure/B3043399.png)
(5-Methoxy-5-oxopentyl)trimethylazanium chloride
Overview
Description
“(5-Methoxy-5-oxopentyl)trimethylazanium” belongs to the class of organic compounds known as fatty acid methyl esters . It is a psychedelic and hallucinogenic drug, used by some as an entheogen . It has structural and pharmacodynamic properties similar to the drugs 5-MeO-DiPT, DiPT, and MiPT .
Molecular Structure Analysis
The full name of the chemical is 5-methoxy-N-methyl-N-isopropyltryptamine . The molecular structure of this compound is similar to that of 5-MeO-DMT .Scientific Research Applications
Pharmacological and Toxicological Studies
Studies on compounds similar to (5-Methoxy-5-oxopentyl)trimethylazanium chloride, such as 5-MeO-DALT, focus on understanding their psychoactive properties, with research delving into their pharmacological, physiological, psychopharmacological, and toxicological characteristics. Corkery et al. (2012) reviewed the limited scientific literature on 5-MeO-DALT, highlighting the need for further documentation and research to establish a scientific evidence base for such drugs (Corkery et al., 2012).
Industrial and Environmental Applications
The modification of chemical structures similar to this compound for industrial applications has been explored, particularly in the context of biopolymer modification for specific properties. Petzold-Welcke et al. (2014) discussed the chemical modification of xylan, a process relevant to the synthesis of biopolymer ethers and esters, which could have implications for the use of this compound in similar contexts (Petzold-Welcke et al., 2014).
Material Science and Engineering
In material science, the study of compounds like this compound contributes to understanding their role in the fabrication of novel materials and composites. Campos et al. (2013) provided an overview of designing and preparing novel polymeric microparticles from both natural and synthetic polymers, an area where compounds with similar chemical structures may find applications (Campos et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-methoxy-5-oxopentyl)-trimethylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-10(2,3)8-6-5-7-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJMLKZQXCKNE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(=O)OC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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